molecular formula C22H14O8 B8681696 Di(p-carboxyphenyl)isophthalate CAS No. 97592-40-0

Di(p-carboxyphenyl)isophthalate

Cat. No.: B8681696
CAS No.: 97592-40-0
M. Wt: 406.3 g/mol
InChI Key: BUVUVHGGUXXLGN-UHFFFAOYSA-N
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Description

Di(p-carboxyphenyl)isophthalate is an aromatic ester derivative of isophthalic acid (1,3-benzenedicarboxylic acid), featuring two p-carboxyphenyl groups esterified at the 1- and 3-positions of the benzene ring.

Key structural attributes include:

  • Molecular formula: Likely C₂₂H₁₄O₈ (estimated based on diphenyl isophthalate with two additional -COOH groups).
  • Functional groups: Two ester linkages and four carboxylic acid groups, enabling diverse reactivity.
  • Applications: Potential roles in advanced materials, such as metal-organic frameworks (MOFs) due to its multidentate ligand capability , or as a copolymer modifier to tune polymer properties like melting points and barrier performance .

Properties

CAS No.

97592-40-0

Molecular Formula

C22H14O8

Molecular Weight

406.3 g/mol

IUPAC Name

4-[3-(4-carboxyphenoxy)carbonylbenzoyl]oxybenzoic acid

InChI

InChI=1S/C22H14O8/c23-19(24)13-4-8-17(9-5-13)29-21(27)15-2-1-3-16(12-15)22(28)30-18-10-6-14(7-11-18)20(25)26/h1-12H,(H,23,24)(H,25,26)

InChI Key

BUVUVHGGUXXLGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)O)C(=O)OC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Diphenyl Isophthalate

  • Structure : Ester of isophthalic acid with phenyl groups.
  • Molecular weight : 318.32 g/mol .
  • Applications: Primarily as a monomer or intermediate in polyester synthesis. Lacks carboxylic acid groups, limiting coordination utility compared to Di(p-carboxyphenyl)isophthalate.

Dimethyl Isophthalate (DMIP)

  • Structure : Methyl ester of isophthalic acid.
  • Key data : Used to lower the melting point of polyethylene terephthalate (PET) resins, improving processability .
  • Limitations : Less thermally stable than aryl esters and unsuitable for MOF synthesis due to fewer binding sites.

Di(p-octyloxycarbonylphenyl) Isophthalate

  • Structure : Features long alkyl chains, reducing polarity.
  • Properties : Reported as a pale yellow oil , contrasting with the solid-state nature of this compound.

Key Physical and Chemical Properties

Table 1: Comparative Properties of Isophthalate Derivatives

Compound Molecular Weight (g/mol) Functional Groups R Value (Å)* Key Applications
This compound ~414 (estimated) 4 -COOH, 2 esters ~7.45 MOFs, high-performance polymers
Diphenyl isophthalate 318.32 2 esters N/A Polyester intermediates
Dimethyl isophthalate (DMIP) 194.18 2 esters N/A PET modification
Glutarate 132.12 2 -COOH 7.65 Enzyme inhibition
Terephthalate 166.13 2 -COOH 8.65 PET production, MOFs

*R Value: Distance between carboxyl groups, critical for enzyme inhibition .

Key Observations:

Terephthalate (8.65 Å) is ineffective in such roles due to larger spacing.

Polymer Modification : Copolymerizing PET with isophthalate derivatives (e.g., 50% poly(ethylene isophthalate)) improves gas barrier properties by disrupting crystallinity . This compound’s additional -COOH groups could further enhance interactions in polymer matrices.

Coordination Chemistry : The compound’s four carboxylic acid groups make it a promising linker for MOFs, analogous to terephthalate-based frameworks used in hydrogen storage .

Environmental and Industrial Considerations

  • Toxicity Profile : While phthalate esters like diisodecyl phthalate (DIDP) face regulatory scrutiny , this compound’s lack of alkyl chains may reduce bioaccumulation risks.
  • Synthetic Versatility: Esterification with p-carboxyphenol (vs. methyl or phenyl groups) allows post-functionalization, enabling tailored materials for niche applications like chromatography or catalysis .

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